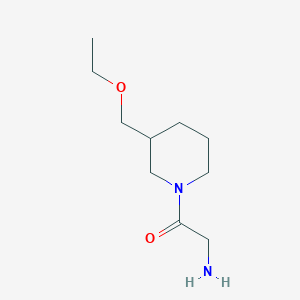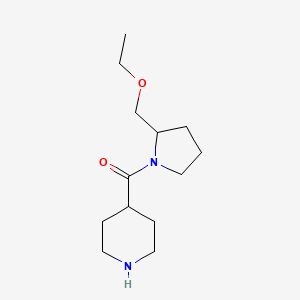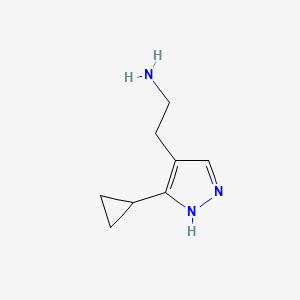
2-(3-ciclopropil-1H-pirazol-4-il)etan-1-amina
Descripción general
Descripción
2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto, con el número CAS 1197227-04-5, se está explorando por sus posibles aplicaciones terapéuticas. Su estructura sugiere que podría ser un precursor en la síntesis de nuevos agentes farmacéuticos. La presencia del anillo pirazol, conocido por su importancia farmacológica, podría implicar su uso en la creación de fármacos con propiedades antiinflamatorias, analgésicas o antipiréticas .
Ciencia de Materiales
En la ciencia de los materiales, los grupos ciclopropilo y pirazol robustos del compuesto pueden utilizarse para desarrollar nuevos materiales poliméricos. Estos podrían tener propiedades únicas, como una mayor estabilidad térmica o características electrónicas novedosas adecuadas para aplicaciones avanzadas de semiconductores .
Síntesis Química
Como bloque de construcción en la síntesis química, este compuesto se puede utilizar para crear una variedad de moléculas complejas. Su grupo amina es particularmente reactivo, lo que permite sustituciones selectivas que pueden conducir al desarrollo de nuevas entidades químicas con posibles aplicaciones industriales .
Química Agrícola
En el campo de la química agrícola, existe la posibilidad de que este compuesto se utilice en la síntesis de nuevos pesticidas o herbicidas. La parte pirazol es una característica común en varios agroquímicos, lo que indica que los derivados de este compuesto podrían ser efectivos en estrategias de control de plagas y malezas .
Investigación Bioquímica
Los bioquímicos podrían investigar este compuesto como un modulador de las vías biológicas. Su capacidad para interactuar con enzimas o receptores debido a sus características estructurales podría convertirlo en una herramienta valiosa para estudiar procesos bioquímicos o como un compuesto principal en el descubrimiento de fármacos .
Química Analítica
En la química analítica, los derivados de este compuesto podrían servir como estándares o reactivos en métodos cromatográficos o análisis espectroscópico. Su estructura única permite una detección y cuantificación fáciles, lo cual es esencial en la medición precisa de diversas sustancias .
Catálisis
La estructura del compuesto sugiere un posible uso como ligando en la catálisis. Al unirse a los metales, podría formar parte de un sistema catalítico que facilita importantes reacciones químicas, lo que podría conducir a procesos industriales más eficientes .
Ciencia Ambiental
Por último, en la ciencia ambiental, la investigación podría explorar el papel del compuesto en la degradación de los contaminantes. Su grupo amina reactivo podría utilizarse para descomponer sustancias nocivas, contribuyendo a prácticas ambientales más limpias y seguras .
Propiedades
IUPAC Name |
2-(5-cyclopropyl-1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-4-3-7-5-10-11-8(7)6-1-2-6/h5-6H,1-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJPIITRGLIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



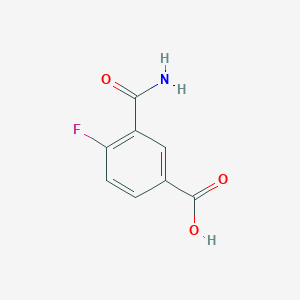

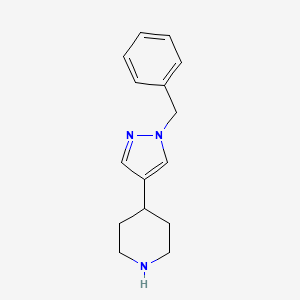
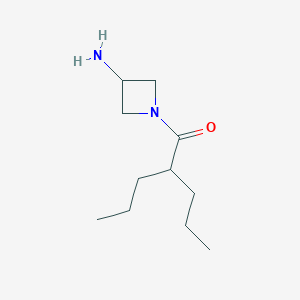


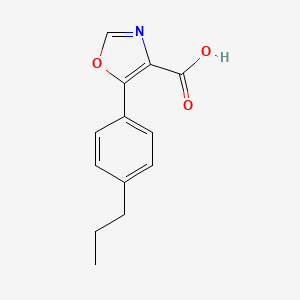

![N-[2-(3-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1472267.png)

![[2-(2-Bromophenyl)-ethoxy]-acetic acid](/img/structure/B1472269.png)
